6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene
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Overview
Description
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a bromomethyl group at the 6th position and a methyl group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the bromomethylation of 4-methyl-2,3-dihydro-1H-indene. This can be done using paraformaldehyde and hydrobromic acid in acetic acid as the bromomethylating agents . The reaction typically proceeds under mild conditions, minimizing the generation of toxic byproducts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene is unique due to its specific structural features, such as the fused benzene and cyclopentene rings and the presence of both bromomethyl and methyl groups
Properties
Molecular Formula |
C11H13Br |
---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Br/c1-8-5-9(7-12)6-10-3-2-4-11(8)10/h5-6H,2-4,7H2,1H3 |
InChI Key |
IBCGIHROCCOPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2)CBr |
Origin of Product |
United States |
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